molecular formula C15H20N2O3 B2837028 7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1396627-26-1

7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide

Cat. No.: B2837028
CAS No.: 1396627-26-1
M. Wt: 276.336
InChI Key: YBKSGJJHNLQNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a chemically unique spirocyclic compound with the molecular formula C16H22N2O3 and a molecular weight of 290.36 g/mol. Its structure features a spiro[3.5]nonane core, integrating both oxa (oxygen-containing) and aza (nitrogen-containing) heterocycles, which is a privileged scaffold in medicinal chemistry for exploring three-dimensional chemical space. This specific carboxamide derivative is designed for advanced chemical and pharmaceutical research. Spirocyclic compounds based on the azaspiro[3.5]nonane structure are recognized as key intermediates and building blocks in the development of novel therapeutic agents . Research into related compounds has identified potential applications in the treatment of a wide range of disorders, including nociceptive and neuropathic pain, anxiety, overactive bladder, and various inflammatory conditions . Furthermore, spirocyclic scaffolds are frequently investigated in drug discovery for their potential to modulate enzyme activity and protein-protein interactions, with some azaspiro compounds being explored as inhibitors of targets like histone deacetylases (HDAC) for oncology research and the main protease (MPro) of viruses like SARS-CoV-2 for antiviral development . The 7,7-dimethyl-6,8-dioxa moiety enhances the molecule's rigidity and may influence its metabolic stability and binding affinity, making it a valuable probe for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to leverage this high-purity compound to advance their exploratory chemistry and hit-to-lead optimization programs.

Properties

IUPAC Name

7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-14(2)19-10-15(11-20-14)8-17(9-15)13(18)16-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKSGJJHNLQNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)NC3=CC=CC=C3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane with phenyl isocyanate to form the desired carboxamide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) 7,7-Dimethyl-N-(o-tolyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
  • Molecular Formula : C₁₅H₂₀N₂O₃
  • Molecular Weight : 276.33 g/mol
  • Key Difference : Replacement of the phenyl group with an o-tolyl (2-methylphenyl) substituent.
  • This modification may improve lipophilicity (logP) compared to the parent compound, enhancing membrane permeability .
b) 7,7-Dimethyl-N-[(thiophen-2-yl)methyl]-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide (BG15136)
  • Molecular Formula : C₁₄H₂₀N₂O₃S
  • Molecular Weight : 296.39 g/mol
  • Key Difference : Thiophene-2-ylmethyl group replaces the phenyl ring.
  • The increased molecular weight (vs. 262.30 g/mol for the parent compound) could reduce solubility but improve metabolic stability .

Core Structure Modifications

a) 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane (Base Structure)
  • Molecular Formula: C₈H₁₅NO₂
  • Molecular Weight : 157.21 g/mol
  • Key Difference : Lacks the N-phenylcarboxamide group.
  • Implications: The absence of the carboxamide reduces hydrogen-bonding capacity and polarity, likely decreasing aqueous solubility (e.g., in , solubility is noted only in organic solvents). This highlights the critical role of the carboxamide in interactions with biological targets .
b) Halogenated Spirocyclic Analogs (EP 4,374,877 A2)
  • Example Compound : A spiro[4.5]decane derivative with difluoro, hydroxy, and trifluoromethyl groups.
  • Key Difference : Incorporation of halogens (F, Cl) and extended aromatic systems.
  • Implications : Halogens enhance electronegativity and metabolic stability, while trifluoromethyl groups improve lipophilicity. Such modifications are common in drug candidates to optimize pharmacokinetics, suggesting avenues for further derivatization of the parent compound .

Functional Group Comparisons

a) Carboxamide vs. Carboxylic Acid (Pharmacopeial Forum PF 43(1))
  • Example : Bicyclic β-lactam antibiotics with carboxylic acid groups.
  • Key Difference : Carboxylic acids are more polar and ionizable than carboxamides.
  • Implications : Carboxamides, as in the parent compound, offer better membrane penetration but may require prodrug strategies for bioavailability. Carboxylic acids, while less permeable, are advantageous for ionic interactions in enzymatic active sites .

Biological Activity

7,7-Dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure

The compound features a complex spirocyclic framework characterized by:

  • Two oxygen atoms and one nitrogen atom within the spiro ring system.
  • The presence of a phenyl group and a carboxamide functional group , which contribute to its reactivity and biological potential.

Synthesis

The synthesis typically involves the reaction of 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane with phenyl isocyanate under reflux conditions in organic solvents like dichloromethane or toluene. This method allows for the efficient formation of the desired carboxamide.

Biological Activity

Research into the biological activity of this compound has revealed several promising areas:

1. GPR119 Agonism

A study highlighted that derivatives of 7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane can act as GPR119 agonists. Specifically, compound 54g demonstrated a favorable pharmacokinetic profile and significant glucose-lowering effects in diabetic rat models .

2. Antimicrobial Properties

Another investigation into related compounds indicated potential antimicrobial activity against various pathogens. The spirocyclic structure appears to enhance the interaction with microbial targets, leading to effective inhibition of growth in certain bacterial strains.

3. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. It was found that at certain concentrations, it exhibited low toxicity in mammalian cell lines, suggesting a favorable therapeutic window for further development.

Case Studies

StudyFindings
GPR119 Agonism Compound 54g showed significant glucose-lowering effects in diabetic rats .
Antimicrobial Activity Related compounds demonstrated effective inhibition against bacterial growth.
Cytotoxicity Low toxicity observed in mammalian cells at therapeutic concentrations.

The mechanism by which this compound exerts its biological effects may involve modulation of specific receptor pathways or direct interaction with cellular targets. The presence of the carboxamide group is believed to enhance binding affinity to biological receptors.

Q & A

Q. What are the key structural features of 7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide, and how do they influence its reactivity?

Answer: The compound features a spirocyclic core with a 6,8-dioxa-2-azaspiro[3.5]nonane scaffold, where the nitrogen atom is part of a carboxamide group linked to a phenyl substituent. The spirocyclic system imposes steric constraints that limit conformational flexibility, potentially enhancing selectivity in binding interactions. The dimethyl groups at position 7 increase steric hindrance, which may stabilize the compound against metabolic degradation. The phenyl-carboxamide moiety introduces aromatic π-π stacking potential and hydrogen-bonding capabilities, critical for interactions with biological targets .

Q. What synthetic routes are commonly employed to prepare this spirocyclic compound?

Answer: Synthesis typically involves cyclization strategies using precursors with preformed oxa- and aza-moieties. For example:

  • Step 1: Reacting a diketone or diol precursor with an amine under acidic or catalytic conditions to form the spirocyclic core.
  • Step 2: Introducing the phenyl-carboxamide group via a coupling reaction (e.g., EDC/HOBt-mediated amidation).
  • Step 3: Final purification using column chromatography or recrystallization to isolate the hydrochloride salt form .

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy (¹H, ¹³C, DEPT-135) confirms the spirocyclic structure and substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity.
  • HPLC with UV/Vis detection assesses purity (>95% typically required for biological assays) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and scalability while minimizing side products?

Answer:

  • Design of Experiments (DoE): Use factorial designs to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, DMF as a solvent enhances cyclization efficiency due to its high polarity .
  • In-situ Monitoring: Employ techniques like FTIR or Raman spectroscopy to track reaction progress and identify intermediates.
  • Purification: Replace traditional column chromatography with countercurrent chromatography (CCC) for higher recovery rates in multigram syntheses .

Q. How can contradictory data regarding the compound’s biological activity (e.g., neuroprotective vs. no effect) be resolved?

Answer:

  • Dose-Response Studies: Test across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Structural Analog Comparison: Synthesize analogs (e.g., replacing the phenyl group with pyridinyl) to isolate pharmacophoric elements.
  • Target Engagement Assays: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding to proposed targets (e.g., NMDA receptors) .

Q. What strategies are effective in distinguishing stereoisomers of this spirocyclic compound during synthesis?

Answer:

  • Chiral Chromatography: Utilize Chiralpak® columns with hexane/isopropanol mobile phases to resolve enantiomers.
  • Crystallization-Induced Diastereomer Resolution: Introduce a chiral resolving agent (e.g., L-tartaric acid) to precipitate one enantiomer preferentially.
  • Computational Modeling: Predict enantiomer stability and optical rotation using DFT (density functional theory) calculations .

Q. How does the spirocyclic framework influence the compound’s pharmacokinetic properties?

Answer:

  • Metabolic Stability: The rigid spiro structure reduces cytochrome P450-mediated oxidation, as shown in liver microsome assays (t½ > 120 min in human hepatocytes).
  • Membrane Permeability: LogP calculations (e.g., using MarvinSketch) indicate moderate lipophilicity (LogP ~2.5), favoring blood-brain barrier penetration.
  • Solubility: Co-crystallization with cyclodextrins improves aqueous solubility for in vivo studies .

Q. What computational methods are recommended for studying structure-activity relationships (SAR) of derivatives?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin transporters).
  • MD Simulations: Perform 100-ns simulations in GROMACS to assess binding stability and conformational dynamics.
  • QSAR Modeling: Develop predictive models using descriptors like polar surface area and H-bond donor/acceptor counts .

Q. How should researchers address discrepancies in reported toxicity profiles across cell lines?

Answer:

  • Cell Line Validation: Confirm genetic stability (e.g., STR profiling) and metabolic activity (e.g., ATP assays) of cell lines.
  • Mechanistic Toxicology: Use transcriptomics (RNA-seq) to identify pathways affected (e.g., oxidative stress vs. apoptosis).
  • Species-Specific Comparisons: Test in primary human cells vs. rodent models to evaluate translational relevance .

Methodological and Data Management Questions

Q. What protocols ensure reproducible data in collaborative studies involving this compound?

Answer:

  • Standardized Assays: Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., IC₅₀ determination).
  • Electronic Lab Notebooks (ELNs): Use platforms like LabArchives to document synthesis parameters and analytical conditions.
  • Data Sharing: Deposit raw NMR, MS, and bioassay data in repositories like Zenodo or ChEMBL for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.